Sulfo-sadp

Description

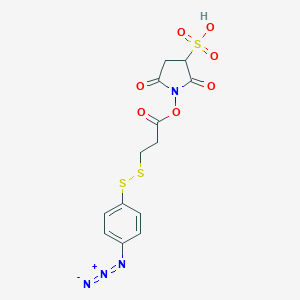

Structure

3D Structure

Properties

IUPAC Name |

1-[3-[(4-azidophenyl)disulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O7S3/c14-16-15-8-1-3-9(4-2-8)26-25-6-5-12(19)24-17-11(18)7-10(13(17)20)27(21,22)23/h1-4,10H,5-7H2,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKSOTQXTPALQMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCSSC2=CC=C(C=C2)N=[N+]=[N-])S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O7S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90907711 | |

| Record name | 1-({3-[(4-Azidophenyl)disulfanyl]propanoyl}oxy)-2,5-dioxopyrrolidine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90907711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102568-45-6 | |

| Record name | Sulfosuccinimidyl (4-azidophenyldithio)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102568456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-({3-[(4-Azidophenyl)disulfanyl]propanoyl}oxy)-2,5-dioxopyrrolidine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90907711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sulfo Sadp: Molecular Architecture and Functional Reactivity

Structural Features and Derivatization

Sulfo-SADP's versatility stems from its meticulously designed structural components, each contributing to its specific reactivity and application profile.

Succinimidyl Ester Moiety for Primary Amine Conjugation

The succinimidyl ester (NHS ester) moiety within this compound is highly reactive towards primary amines, primarily targeting the ε-amines of lysine (B10760008) residues and the α-amines at the N-termini of proteins. fishersci.comfishersci.cafishersci.co.ukthegoodscentscompany.comontosight.ainih.govnih.govnih.gov This reaction proceeds efficiently at physiological to slightly alkaline pH conditions (pH 7.2 to 9), leading to the formation of stable amide bonds and the release of N-hydroxysuccinimide (NHS). fishersci.comfishersci.cathegoodscentscompany.comontosight.ainih.gov The stability of these amide bonds allows for robust and directed conjugation of this compound to amine-containing biomolecules. fishersci.com

Photoreactive Aryl Azide (B81097) Group: Mechanism of Photoactivation and Carbene Generation

The photoreactive aryl azide group is a key feature of this compound, enabling non-specific cross-linking upon photoactivation. When exposed to ultraviolet (UV) light, typically in the long-wave UV range (300-370 nm), the aryl azide group undergoes a photochemical reaction. wikipedia.orgnih.govadvancedchemtech.comciteab.comciteab.com This activation leads to the extrusion of nitrogen gas (N₂) and the formation of a highly reactive nitrene intermediate. advancedchemtech.comciteab.com The nitrene can then undergo various reactions, including insertion into C-H and N-H bonds, or addition reactions with double bonds. ontosight.aiadvancedchemtech.comciteab.com Notably, if primary amines are present in the reaction environment, the nitrene can also undergo subsequent ring expansion to react with these amines, a pathway that often dominates. advancedchemtech.comciteab.com This non-selective reactivity makes the aryl azide particularly useful for identifying unknown interacting partners or for cross-linking in situations where specific reactive groups are not available. advancedchemtech.comwikidata.orgakrivisbio.com

Disulfide Bond for Reversible Cross-linking and Cleavability

A critical component of this compound's architecture is its disulfide bond (-S-S-). This bond provides the reagent with a cleavable or reversible cross-linking capability. wikipedia.orgfishersci.ptfishersci.cathegoodscentscompany.comnih.govfishersci.atfishersci.fiwikipedia.org The disulfide linkage can be readily reduced and cleaved by common thiol-containing reducing agents such as dithiothreitol (B142953) (DTT), 2-mercaptoethanol, or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). wikipedia.orgfishersci.cathegoodscentscompany.comfishersci.atwikipedia.org This cleavability is highly advantageous in various experimental designs, allowing for the facile separation and analysis of cross-linked complexes. For instance, it enables the release of conjugated proteins from solid supports or the resolution of cross-linked protein subunits for subsequent analysis, such as in two-dimensional electrophoresis. fishersci.cathegoodscentscompany.comfishersci.at

Sulfonate Group: Influence on Hydrophilicity and Cellular Permeability

The presence of a sulfonate group (-SO₃⁻) on the N-hydroxysuccinimide ring is a defining characteristic of this compound, distinguishing it from its non-sulfonated analog, SADP. This charged sulfonate group significantly enhances the compound's water solubility. wikipedia.orgfishersci.ptfishersci.cafishersci.co.ukthegoodscentscompany.comnih.govfishersci.at Furthermore, the sulfonate group renders this compound membrane-impermeable due to its polar nature. wikipedia.orgfishersci.ptfishersci.cafishersci.co.ukthegoodscentscompany.comnih.govfishersci.at This impermeability is crucial for applications focused on cell surface labeling and cross-linking, as it ensures that the reagent reacts exclusively with proteins and other molecules exposed on the outer surface of the plasma membrane, without permeating into the cell and reacting with intracellular components. fishersci.cafishersci.co.ukthegoodscentscompany.comfishersci.at This property reduces the likelihood of non-specific intracellular cross-linking, providing greater specificity for cell surface studies. fishersci.cathegoodscentscompany.com

Spacer Arm Characteristics and Molecular Dimensions

The spacer arm of a cross-linker plays a pivotal role in determining the distance between the molecules being conjugated, thereby influencing the efficiency and specificity of cross-linking reactions.

Role of Spacer Arm Length in Probing Intermolecular Distances

This compound possesses a defined spacer arm length of 13.9 Å (equivalent to 1.39 nm). wikipedia.orgwikipedia.orgfishersci.pt The length of the spacer arm is a critical parameter in cross-linking experiments, particularly when investigating intermolecular distances within protein complexes or between interacting biomolecules. fishersci.cathegoodscentscompany.comontosight.aiakrivisbio.comfishersci.at A longer spacer arm, like that of this compound, is generally more suitable for probing interactions between molecules that are further apart or for overcoming steric hindrance that might prevent shorter cross-linkers from reaching their target sites. fishersci.cathegoodscentscompany.comakrivisbio.comfishersci.at In studies of protein-protein interactions, where the precise proximity of reactive groups is often unknown, researchers frequently employ a panel of similar cross-linkers with varying spacer arm lengths. fishersci.cathegoodscentscompany.com This systematic approach helps to identify the optimal distance for efficient cross-linking and provides valuable insights into the spatial arrangement and conformational dynamics of interacting macromolecules. thegoodscentscompany.com

This compound Key Properties

| Property | Value |

| Molecular Weight | 454.45 g/mol uni.luwikipedia.orgereztech.comfishersci.pt |

| Spacer Arm Length | 13.9 Å (1.39 nm) wikipedia.orgwikipedia.orgfishersci.pt |

| Reactive Toward | Primary Amines wikipedia.orgfishersci.pt |

| Photoreactive | Yes (Aryl Azide) uni.luwikipedia.orgfishersci.ptfishersci.co.uk |

| Cleavable/Reversible | Yes (by Reducing Agents) wikipedia.orguni.luwikipedia.orgfishersci.pt |

| Water Soluble | Yes wikipedia.orgfishersci.ptfishersci.co.uk |

| Membrane Permeable | No wikipedia.orgfishersci.ptfishersci.co.uk |

Conformational Flexibility and Steric Accessibility ConsiderationsThe efficacy of crosslinking reagents like this compound is significantly influenced by their conformational flexibility and the steric accessibility of their reactive groups to target molecules. The 13.9 Å spacer arm of this compound provides a defined distance between its amine-reactive and photoreactive ends, allowing it to bridge molecules that are within this specific range.gbiosciences.comcephamls.cominterchim.frhuji.ac.ilnih.govunil.ch

In protein interaction studies, where the precise distances between reactive groups on interacting biomolecules are often unknown, the length and flexibility of the crosslinker's spacer arm are critical. korambiotech.com The inherent flexibility of the linker arm allows this compound to adapt to the relative orientations of target primary amines and sites susceptible to photoreaction, thereby overcoming potential steric hindrance that might otherwise prevent successful conjugation. googleapis.com This adaptability is crucial for optimizing cross-linking efficiency, as steric effects can dictate whether a crosslinker can access and react with its intended targets. korambiotech.comgoogleapis.com

The cleavable disulfide bond within this compound's structure also contributes to its functional flexibility. This reversibility provides a means to separate crosslinked complexes, allowing for the analysis of individual components post-conjugation. gbiosciences.comcephamls.cominterchim.frhuji.ac.ilnih.gov This feature is particularly valuable when studying transient or complex molecular associations, as it allows for the isolation and characterization of the interacting partners after the crosslinking event. The design of crosslinkers with varying spacer arm lengths is a common strategy to determine optimal distances for molecular interactions, directly addressing issues of steric accessibility in complex biological environments. korambiotech.com

Methodological Frameworks Employing Sulfo Sadp in Protein Studies

Elucidation of Protein-Protein Interactions and Quaternary Structures

Cross-linking reagents like Sulfo-SADP are instrumental in identifying near-neighbor protein relationships and elucidating the quaternary structures of protein complexes wikipedia.org. By covalently linking interacting proteins, these reagents "freeze" transient or weak interactions, allowing for their subsequent isolation and identification, often coupled with mass spectrometry github.io.

Cytochromes P450 (P450s) are a superfamily of enzymes crucial for the metabolism of various compounds, and their function is often modulated by interactions with other proteins, including other P450 isoforms and their redox partners like NADPH-cytochrome P450 reductase (POR) biotransformer.caacademicdirect.rorcsb.org. While this compound, as a general cross-linking agent, can be employed to investigate such protein-protein interactions, specific detailed findings on P450 complexation have often utilized other techniques such as bioluminescence resonance energy transfer (BRET) biotransformer.carcsb.org.

The formation of heteromeric complexes among P450 isoforms has been reported to influence their catalytic activities academicdirect.rorcsb.org. For instance, interactions between CYP1A1 and CYP3A2 have been observed rcsb.org. Such complexations highlight the intricate functional crosstalk within the P450 system. While this compound's cross-linking capabilities are suitable for mapping specific protein-protein interfaces, the direct application of this compound for detailed mapping of CYP1A1 with CYP3A1/2 in the cited literature is not explicitly described. However, its general utility in capturing and stabilizing protein complexes makes it a valuable reagent for such investigations.

Studies have demonstrated that CYP1A2 and CYP2B4 form a stable heteromeric complex in living cells biotransformer.caacademicdirect.ro. Interactions between both CYP1A2 and CYP2B4 with NADPH-cytochrome P450 reductase (POR, also referred to as CPR) have also been detected biotransformer.caacademicdirect.ro. Interestingly, when both CYP1A2 and CYP2B4 are present, POR has been shown to selectively associate with the CYP1A2 moiety of the CYP1A2-CYP2B4 complex, leading to the formation of a POR-CYP1A2-CYP2B4 base complex biotransformer.caacademicdirect.ro. This complex formation has significant functional consequences, including the stimulation of CYP1A2-mediated activities and the inhibition of CYP2B4-mediated activities biotransformer.ca. These specific interactions and their functional impacts have been investigated using techniques like bioluminescence resonance energy transfer (BRET) biotransformer.ca.

This compound's water solubility and membrane impermeability make it an excellent choice for identifying protein relationships specifically on the cell surface wikipedia.org. This property allows researchers to distinguish between proteins located on the cell surface and those integral to the membrane by observing which proteins are cross-linked. Cross-linkers are generally employed for identifying near-neighbor protein relationships, providing insights into protein proximity within specific cellular compartments wikipedia.org. For example, photo-crosslinking mass spectrometry, a technique for which this compound's properties are well-suited, has been utilized to analyze complexes, identifying both inter- and intramolecular crosslinks within protein-DNA assemblies like the SNAPc-DNA complex idrblab.net.

While this compound is a photoactivatable cross-linker suitable for studying protein dynamics, specific detailed findings on protein conformational changes have been extensively reported using a related photoactivatable cross-linker, sulfosuccinimidyl 4,4′-azipentanoate (Sulfo-SDA) idrblab.netnih.govcaymanchem.comnih.govbidd.group. Photo-crosslinking, coupled with quantitative crosslinking mass spectrometry (QCLMS), using Sulfo-SDA has enabled the quantification of pH-dependent conformational changes in proteins such as human serum albumin (HSA) and cytochrome C idrblab.netnih.gov. This approach allows for the pinpointing of regions within a protein structure that exhibit pH-dependent conformational or dynamic changes idrblab.net. For instance, this methodology successfully distinguished different conformers of HSA (N–F and N–B forms) and acidic/basic conformations of cytochrome C idrblab.netnih.gov.

The application of photo-crosslinking mass spectrometry (CLMS) with such reagents is effective in generating high-density cross-linking data, crucial for determining higher-order protein structures and capturing inter-protein interactions caymanchem.combidd.group. These CLMS experiments provide a composite view of protein dynamics, reflecting various conformations within an ensemble caymanchem.com.

Table 1: Quantifiable Unique Residue Pairs (URP) in pH-Dependent Conformational Studies Using Photo-Crosslinking

| Protein | Quantifiable URPs Across Triplicates (%) idrblab.netnih.gov |

| Human Serum Albumin (HSA) | 93 |

| Cytochrome C | 95 |

Analysis of Cytochrome P450 Isoform Complexation and Functional Crosstalk

Unraveling Small Molecule-Protein Binding Networks: Target Identification Strategies

Identifying the direct protein targets of small molecules is a critical step in drug discovery and chemical biology iarc.frwikipedia.orgnih.gov. This compound, as a heterobifunctional and photoactivatable cross-linker with a cleavable bond, is well-suited for target identification strategies, particularly those involving label transfer methods github.iowikipedia.org. These methods are designed to identify proteins that interact weakly or transiently with a small molecule of interest github.io.

In a typical label transfer experiment, a small molecule (or "bait" protein) is first conjugated to a labeled cross-linking agent containing a photoactivatable group and a cleavable linkage. Upon binding to its target, the photoactivatable group is activated by UV light, covalently linking the small molecule to its interacting protein partner. The cleavable bond then allows for the separation of the labeled target protein, which can subsequently be identified, often by mass spectrometry github.iowikipedia.org. This approach is particularly advantageous for capturing weak or transient interactions that might be lost during traditional purification steps github.io.

Chemical Proteomics Approaches Leveraging this compound-Functionalized Probes

Chemical proteomics utilizes this compound-functionalized probes to investigate protein interactions and identify direct binding partners of small molecules within complex biological systems.

This compound is frequently integrated into "target fishing" strategies, which aim to identify proteins that directly interact with specific small molecules. This approach often involves the functionalization of magnetic microspheres (MMs) with this compound-linked probes mdpi.com. These functionalized microspheres are then used to capture target proteins from cell lysates. The magnetic properties of the microspheres allow for efficient isolation of the probe-bound proteins, facilitating their subsequent analysis mdpi.com.

Through chemical proteomics workflows, this compound-functionalized probes have been instrumental in the discovery of direct protein targets of various compounds. A notable example is the identification of Stearoyl-CoA Desaturase (SCD) as a direct binding target of specific small molecules mdpi.com. SCD is an endoplasmic reticulum enzyme crucial for the synthesis of monounsaturated fatty acids thermofisher.comtargetmol.commedchemexpress.com. The precise identification of such targets is critical for understanding the molecular mechanisms of drug action and disease pathogenesis mdpi.com.

The validation of identified protein targets is a critical step in chemical proteomics. Several methodologies are employed to confirm the interaction between a small molecule and its putative protein target:

Western Blot: This technique is commonly used to assess the presence and levels of specific proteins, providing a means to verify the enrichment of target proteins after affinity capture and to confirm their expression mdpi.comresearchgate.netunivr.it.

Molecular Docking: Computational molecular docking studies predict the binding affinity and orientation of a ligand within a protein's binding site. This method offers insights into the potential interaction mechanisms at an atomic level and can support experimental findings mdpi.comresearchgate.netprobiologists.com.

Cellular Thermal Shift Assays (CETSA): CETSA is a cell-based method that detects changes in protein thermal stability upon ligand binding univr.itfrontiersin.org. A ligand-bound protein typically exhibits increased thermal stability compared to its unbound state. CETSA can be integrated with quantitative proteomics to identify and validate targets, offering a complementary approach to chemical proteomics by assessing target engagement in a more native cellular environment mdpi.comfrontiersin.org.

Utility of this compound-Treated Microspheres as Negative Controls in Proteomic Experiments

In proteomic experiments, particularly those involving affinity capture, the use of appropriate negative controls is paramount to ensure the specificity of the observed interactions. This compound-treated magnetic microspheres can serve as effective negative controls mdpi.com. By including these control microspheres, researchers can differentiate between specific binding to the functionalized probe and non-specific binding to the microsphere material or the chemical linker itself, thereby enhancing the reliability of target identification mdpi.com.

Cell Surface Protein Architecture and Receptor Ligand Interactions

This compound's membrane impermeability makes it an ideal tool for investigating proteins located on the exterior of cell membranes.

Specific Labeling and Cross-linking of Extracellularly Exposed Proteins

This compound is a water-soluble and non-membrane permeable cross-linker, which allows for the specific labeling and cross-linking of proteins that are exposed on the extracellular surface of cells gbiosciences.comgbiosciences.cominterchim.frgbiosciences.comcloudfront.netavantorsciences.comhuji.ac.il. Its inability to permeate cell membranes ensures that only external proteins are modified, preventing the labeling of intracellular proteins and thus providing a clear distinction between surface and internal protein populations interchim.frcloudfront.nethuji.ac.ilresearchgate.net. This selective reactivity is crucial for studying the architecture of cell surface proteins, understanding receptor-ligand interactions, and analyzing cell membrane structural components without disrupting cellular integrity avantorsciences.comhuji.ac.il.

Data Table: Key Properties of this compound

| Property | Value / Description | Source Index |

| Chemical Name | Sulfosuccinimidyl (4-azidophenyl)-1,3'-dithiopropionate | gbiosciences.comgbiosciences.comgbiosciences.com |

| Molecular Weight | 454.44 | gbiosciences.comgbiosciences.comgbiosciences.com |

| Spacer Arm | 13.9 Å | gbiosciences.comgbiosciences.comgbiosciences.com |

| Reactive Toward | Primary Amines | gbiosciences.comgbiosciences.cominterchim.frgbiosciences.com |

| Membrane Permeability | No | gbiosciences.comgbiosciences.cominterchim.frgbiosciences.comcloudfront.nethuji.ac.il |

| Water Solubility | Yes | gbiosciences.comgbiosciences.cominterchim.frgbiosciences.com |

| Cleavable/Reversible | Yes (by Reducing Agents / Thiols) | gbiosciences.comgbiosciences.comgbiosciences.com |

Compound and Protein Identifiers

| Name | Identifier Type | Identifier / PubChem CID |

| This compound | PubChem CID | 102568-45-6 |

| RAS protein | UniProt ID | P01116 (for HRAS, a common human Ras protein) |

| Stearoyl-CoA Desaturase (SCD) | UniProt ID | O00767 |

| CASP3 (Caspase-3) | UniProt ID | P42574 |

Studies on Integral Membrane Protein Organization and Adhesion Molecules (e.g., IgSF-CAMs)

Integral membrane proteins (IMPs) are crucial components of biological membranes, embedded within the phospholipid bilayer, where they perform vital functions such as molecular transport, signaling, and cell adhesion. A significant group of these are the Immunoglobulin-like Cell Adhesion Molecules (IgSF-CAMs), a diverse superfamily characterized by extracellular immunoglobulin-like domains. These molecules are involved in mediating cell-cell contact through homophilic or heterophilic binding.

This compound is particularly valuable in studying the organization and interactions of IMPs and IgSF-CAMs due to its membrane impermeability and reactivity. As a sulfo-NHS-ester, it cannot readily cross the cell membrane, ensuring that it primarily reacts with proteins located on the cell surface. Its amine-reactive NHS ester moiety can form a stable covalent bond with primary amines found in lysine (B10760008) residues and the N-termini of proteins. Subsequently, the photoreactive phenyl azide (B81097) group can be activated by UV light to cross-link to virtually any amino acid residue in close proximity, providing insights into protein-protein interactions and the spatial arrangement of membrane components. This dual reactivity allows researchers to specifically label and cross-link cell surface proteins, facilitating the identification of receptors and the characterization of membrane protein complexes.

Enhancement of Polypeptide Stability and Activity via Covalent Linkage

Covalent linkage plays a critical role in enhancing the stability and activity of polypeptides by introducing robust bonds that can withstand various environmental stresses, such as changes in pH or temperature. Proteins naturally fold to maximize their stability through interactions including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and covalent disulfide bonds. The strategic introduction of additional covalent cross-links can further stabilize a polypeptide's tertiary and quaternary structures, thereby preserving its native biologically active conformation and enhancing its resistance to degradation.

This compound serves as an effective heterobifunctional cross-linking agent for this purpose. By forming covalent bonds between different parts of a polypeptide or between interacting polypeptides, this compound can rigidify the protein structure, reducing conformational flexibility that might lead to denaturation or loss of activity. Its amine-reactive NHS ester targets accessible lysine residues and the N-terminus, while its photoreactive azide allows for broad, non-specific cross-linking upon photoactivation, enabling the stabilization of complex protein assemblies. This capacity to create stable conjugates contributes to the development of more robust protein-based reagents and therapeutics.

Application in Stabilized Protein Crystals and Formulations

Protein crystallization is a fundamental technique in structural biology and a promising approach for developing stable protein formulations with extended shelf-life and controlled release properties. Crystalline proteins exhibit enhanced stability against physical and conformational degradation factors, including high temperatures, pH fluctuations, and mechanical agitation.

This compound is utilized in the context of stabilized protein crystals and formulations. Cross-linking agents, including this compound, can be employed to stabilize protein crystals by forming covalent bonds within the crystal lattice, thereby fortifying the crystal structure and preventing dissolution or degradation. These agents can be incorporated into crystallization conditions as additives to influence protein solubility and promote the formation of higher-quality and larger crystals. The use of such cross-linkers helps in maintaining the integrity of the protein's native biologically active tertiary structure within the crystal, which is crucial for subsequent applications, such as drug delivery or diagnostics. The ability to stabilize protein crystals contributes to overcoming challenges in developing injectable formulations that maintain crystal integrity and molecular function upon dissolution.

Non-Protein Conjugation Applications

Beyond its primary applications in protein studies, this compound, as a versatile cross-linking agent, holds potential in non-protein conjugation applications. Cross-linkers generally are chemical compounds designed to covalently bind various biomolecules together. This compound's heterobifunctional nature, featuring an amine-reactive NHS ester and a photoreactive phenyl azide, makes it suitable for conjugating diverse molecular entities. The photoreactive group, in particular, allows for non-specific reactions upon UV light exposure, providing flexibility in targeting a wide range of functional groups that may not be readily accessible through specific chemical reactions. This broad reactivity profile opens avenues for its use in creating novel conjugates involving non-protein molecules, where a precise and controllable linkage is desired.

Potential for DNA/RNA-Protein Cross-linking in Nucleic Acid Research

The study of interactions between nucleic acids (DNA/RNA) and proteins is fundamental to understanding numerous cellular processes, including gene expression, replication, and repair. Cross-linking reactions are powerful tools for analyzing these crucial biomolecular interactions.

This compound is a valuable reagent for DNA/RNA-protein cross-linking in nucleic acid research. Its amine-reactive NHS ester can target primary amines present in proteins, such as lysine residues. The photoreactive phenyl azide group, when activated by UV light, can then react with various nearby amino acids, including those in nucleic acid-binding proteins, to form stable covalent linkages between the protein and the nucleic acid. This allows for the capture and identification of transient or weak protein-nucleic acid interactions, providing insights into their binding interfaces and mechanisms. While DNA probes can be synthesized with amine or thiol groups to create specific reactive sites for cross-linking, this compound's photoreactive nature offers a complementary approach for broader, less specific cross-linking within the nucleic acid-protein complex, aiding in the elucidation of complex biological systems.

Advanced Analytical Approaches for Sulfo Sadp Cross Linked Complexes

Mass Spectrometry-Based Characterization of Cross-linked Peptides and Proteins

Mass spectrometry (MS) has emerged as a cornerstone technique for the characterization of protein and peptide cross-links, offering high sensitivity and resolution for identifying interaction sites and protein partners nih.govnih.gov. Cross-linking mass spectrometry (XL-MS) involves covalently linking interacting proteins or peptides, followed by enzymatic digestion and subsequent MS analysis. The unique properties of Sulfo-SADP, particularly its cleavable disulfide bond and photoreactive group, are highly advantageous for XL-MS workflows bio-world.comgbiosciences.comcephamls.com.

The cleavable nature of this compound's disulfide bond allows for a two-step analysis in MS. After initial cross-linking and digestion, the intact cross-linked peptides can be identified. Subsequent reduction of the disulfide bond yields two separate peptides, each bearing a part of the original cross-linker, simplifying the identification of the individual peptide components and their precise cross-linking sites gbiosciences.comresearchgate.net. This strategy significantly aids in differentiating true cross-links from other modified peptides and in localizing the cross-linking positions.

Furthermore, this compound's photoreactive azidophenyl group can be activated by UV light, enabling non-specific cross-linking to any amino acid residue in close proximity bio-world.combuffersandreagents.comcephamls.comhuji.ac.il. This broad reactivity is particularly useful for capturing transient or weak interactions that might be missed by traditional amine-reactive cross-linkers, providing a higher density of structural information rappsilberlab.orgresearchgate.netbiorxiv.org.

Various tandem mass spectrometry (MS/MS) fragmentation techniques are employed for the detailed analysis of this compound cross-linked peptides. These include:

Higher-energy collisional dissociation (HCD) : This technique provides extensive peptide backbone fragmentation, which is valuable for sequencing peptides and identifying modification sites.

Collision-induced dissociation (CID) : While less energetic than HCD, CID can also yield characteristic fragment ions for peptide identification.

Electron transfer with supplementary HCD (EThcD) : EThcD combines electron transfer dissociation (ETD) with HCD, offering complementary fragmentation patterns. ETD is particularly useful for preserving labile post-translational modifications and providing sequence information from longer peptides, while HCD fragments the peptide backbone, aiding in the localization of cross-link sites nih.gov.

The integration of these fragmentation methods allows for comprehensive characterization of cross-linked peptides, providing robust evidence for the connectivity and spatial proximity of residues.

Identification of Cross-linked Sites and Interacting Protein Partners

A primary objective of XL-MS with this compound is the precise identification of cross-linked amino acid residues and the interacting protein partners within complexes. This process involves sophisticated data analysis to interpret the complex MS/MS spectra generated from cross-linked peptides.

The identification workflow typically includes:

Enzymatic Digestion : Cross-linked protein complexes are digested into peptides, often using trypsin.

Enrichment (Optional but Recommended) : Cross-linked peptides are often present at low stoichiometry and can be enriched using various chromatographic techniques.

LC-MS/MS Analysis : Peptides are separated by liquid chromatography (LC) and then analyzed by tandem mass spectrometry.

Bioinformatic Analysis : Specialized software algorithms are used to search MS/MS spectra against protein sequence databases, identifying peptides that contain cross-links. These algorithms account for the mass of the cross-linker and its fragmentation patterns.

The identified cross-links provide direct distance constraints between specific amino acid residues. These constraints can be classified as:

Intramolecular cross-links : Linking residues within the same protein, offering insights into its tertiary and quaternary structure, including conformational changes nih.govresearchgate.net.

For example, studies using photo-crosslinkers (like this compound's photoreactive nature) coupled with quantitative XL-MS have been successful in revealing pH-dependent conformational changes in proteins such as human serum albumin (HSA) and cytochrome C by monitoring cross-link abundances rappsilberlab.org. Data from XL-MS can be directly mapped onto known or predicted protein structures, allowing for the visualization of interaction sites and the validation of structural models researchgate.net. This enables researchers to build detailed models of protein complexes, even for those that are challenging to characterize by other structural biology techniques.

A hypothetical example of research findings could be presented in a data table:

| Cross-link Type | Protein 1 | Residue 1 | Protein 2 | Residue 2 | Cross-linker Mass (Da) | Distance Constraint (Å) |

| Intramolecular | Protein A | Lys-50 | Protein A | Tyr-120 | 454.45 | < 13.9 |

| Intermolecular | Protein A | Lys-75 | Protein B | Ser-30 | 454.45 | < 13.9 |

| Intramolecular | Protein B | Lys-15 | Protein B | Phe-80 | 454.45 | < 13.9 |

This data table illustrates how identified cross-links provide specific residue-level information and distance constraints, which are crucial for structural modeling. In an interactive format, users could filter by cross-link type, protein, or distance.

Spectroscopic Techniques for Structural Analysis of Conjugates (e.g., FTIR)

For protein conjugates formed with this compound, FTIR can be employed to:

Assess Protein Secondary Structure : The amide I band (1600-1700 cm⁻¹) and amide II band (1500-1600 cm⁻¹) in the infrared spectrum are highly sensitive to the protein backbone conformation. Changes in the peak positions and intensities within these regions can indicate alterations in α-helix, β-sheet, turn, and random coil content upon cross-linking or complex formation thermofisher.comspectroscopyonline.com. This allows researchers to determine if the cross-linking process or the formation of a complex with this compound affects the native secondary structure of the proteins involved.

Monitor Conformational Changes : FTIR can detect subtle conformational changes in proteins induced by ligand binding, protein-protein interactions, or environmental factors sartorius.comnih.gov. By comparing the FTIR spectra of unconjugated proteins with their this compound cross-linked counterparts, researchers can identify specific vibrational shifts that correspond to structural rearrangements occurring upon complex formation.

Study Protein-Protein Interactions : A novel approach combines FTIR with protein titration experiments and principal component analysis (factor analysis) to study protein-protein interactions. This method can reveal structural changes in secondary structure, amino acid side chains, and other functional groups upon complex formation, providing insights into the interaction mechanism nih.gov.

While direct FTIR spectra of this compound itself might be less commonly published in the context of its application, the technique's utility lies in analyzing the conjugates formed with biomolecules. For instance, if a protein's secondary structure changes upon cross-linking with this compound, this would be reflected in the amide I and II regions of the FTIR spectrum of the conjugate.

Computational Modeling and Molecular Docking for Binding Mode Prediction

The process typically involves:

Sampling Binding Modes : Molecular docking algorithms explore a vast conformational space to generate numerous possible orientations and positions (poses) of interacting proteins or a protein and a ligand researchgate.net.

Scoring and Ranking : Each generated pose is then evaluated using scoring functions that estimate the binding affinity and stability of the complex, allowing for the ranking of potential binding modes researchgate.net.

When integrated with this compound cross-linking data, computational modeling gains significant power:

Constraint-Driven Docking : The distance constraints derived from identified this compound cross-links (e.g., specific lysine-lysine distances) can be incorporated directly into docking algorithms. These constraints act as filters, guiding the docking process to favor poses that satisfy the experimentally determined distances, thereby significantly reducing the search space and improving the accuracy of predictions nih.gov.

Refinement of Structural Models : For protein complexes where low-resolution structural data (e.g., from cryo-EM) is available, cross-linking data can be used to refine and validate the models, particularly for flexible or dynamic regions researchgate.net.

Prediction of Interaction Interfaces : By identifying intermolecular cross-links, computational models can accurately pinpoint the specific regions or residues on each protein that are involved in the interaction, providing a detailed view of the binding interface researchgate.net.

Understanding Conformational Changes : Computational modeling can simulate the conformational changes that occur upon cross-linking or complex formation, providing a dynamic understanding of protein behavior that complements static experimental structures.

Computational tools like HADDOCK (High Ambiguity Driven DOCKing) are commonly used for protein-protein docking and can incorporate experimental data, including cross-linking constraints, to guide the docking process d-nb.info. This integrative approach allows researchers to move from identifying cross-linked sites to generating plausible 3D models of protein assemblies, offering molecular insights into their function and mechanism.

Compound Names and PubChem CIDs

Experimental Design and Optimization in Sulfo Sadp Applications

Reaction Condition Parameters: pH, Concentration, and Incubation Time

The initial step in a Sulfo-SADP cross-linking experiment involves the reaction of the N-hydroxysuccinimide (NHS) ester group with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein). The efficiency of this acylation reaction is highly dependent on several key parameters.

pH: The reaction of the Sulfo-NHS ester is most efficient under slightly alkaline conditions. The optimal pH range is typically between 7.2 and 8.5 thermofisher.com. Buffers such as phosphate, HEPES, or borate (B1201080) are recommended thermofisher.comnih.gov. It is crucial to avoid buffers containing primary amines, like Tris or glycine, as they will compete with the target protein for reaction with the NHS ester, thereby quenching the desired cross-linking thermofisher.cominterchim.fr.

Concentration: The concentration of both the protein and the this compound cross-linker must be empirically determined. For the NHS-ester reaction of a similar crosslinker, sulfo-SDA, researchers have used protein concentrations of 1 µg/µL with a crosslinker concentration of 1.5 mM nih.gov. The final concentration of the crosslinker for cell surface applications may range from 0.5 to 2 mM thermofisher.com. Higher protein concentrations generally favor the acylation reaction thermofisher.com.

Incubation Time and Temperature: The incubation time for the NHS-ester reaction can vary. Studies using similar sulfo-NHS crosslinkers have employed incubation periods ranging from 10 minutes on ice to 50 minutes at room temperature nih.govthermofisher.com. The NHS-ester moiety readily hydrolyzes in aqueous solutions, so it is recommended to prepare crosslinker solutions immediately before use and discard any unused portion thermofisher.comthermofisher.com. The half-life of hydrolysis for NHS esters can be as short as 10 minutes at pH 8.6 and 4°C thermofisher.com.

| Parameter | Recommended Range/Condition | Rationale & Notes |

|---|---|---|

| pH | 7.2 - 8.5 | Favors the reaction with deprotonated primary amines. Avoid amine-containing buffers (e.g., Tris) thermofisher.cominterchim.fr. |

| Buffer | Phosphate, HEPES, Borate | Provides a non-reactive environment for the NHS-ester coupling thermofisher.comnih.gov. |

| Protein Concentration | Typically ≥ 1 mg/mL | Higher concentrations increase reaction efficiency. Must be optimized for the specific system thermofisher.com. |

| Crosslinker Concentration | 0.5 - 2.0 mM | Molar ratios of crosslinker-to-protein must be optimized to avoid excessive modification or aggregation thermofisher.com. |

| Incubation Time | 10 - 60 minutes | Dependent on temperature and pH. Longer times may be used at 4°C to control the reaction rate thermofisher.comnih.govthermofisher.com. |

| Temperature | 4°C to Room Temperature | Lower temperatures can slow both the reaction and hydrolysis rates, allowing for more controlled conjugation thermofisher.com. |

Photoreaction Conditions: UV Wavelength, Intensity, and Exposure Duration

Following the amine-reactive step, the aryl azide (B81097) group of this compound is activated by exposure to ultraviolet (UV) light. This generates a highly reactive nitrene intermediate that can form covalent bonds with adjacent molecules, capturing protein-protein interactions.

UV Wavelength: The nitrophenyl azide group in this compound is efficiently activated by long-wavelength UV light, typically in the range of 300 to 460 nm thermofisher.com. A wavelength of 365 nm is commonly used thermofisher.comnih.gov. This is advantageous because long-wave UV is less damaging to proteins and other biological molecules compared to the short-wave UV (e.g., 254 nm) required for simpler aryl azides thermofisher.com.

Intensity and Exposure Duration: The optimal UV exposure is a product of light intensity and time. The goal is to provide enough energy to activate the photoreactive group efficiently without causing significant damage to the biological sample. One study demonstrated that for a similar aryl azide crosslinker, exposure to a 366 nm UV source for 30 minutes yielded efficient cross-linking thermofisher.com. Another protocol using a diazirine-based crosslinker specified UV irradiation at 365 nm for 50 minutes nih.gov. For experiments involving live cells, it is recommended to limit the total UV irradiation time to less than 15 minutes thermofisher.com. It is also important to control the sample temperature during irradiation, for instance by placing the reaction vessel on ice, as intense UV light can generate heat thermofisher.com.

| Parameter | Recommended Range/Condition | Rationale & Notes |

|---|---|---|

| UV Wavelength | 300 - 460 nm (365 nm is common) | Activates the nitrophenyl azide group. Long-wave UV is less damaging to biological samples than short-wave UV thermofisher.comthermofisher.com. |

| Exposure Duration | 5 - 50 minutes | Must be optimized. Shorter times (e.g., <15 min) are recommended for live cells to maintain viability thermofisher.comnih.gov. |

| UV Lamp | High-wattage lamps | More effective and require shorter exposure times. Common laboratory UV lamps are suitable thermofisher.com. |

| Sample Container | Open-top tubes or quartz cuvettes | Avoids shielding of UV light by materials like polypropylene. Quartz allows for optimal exposure thermofisher.com. |

| Temperature Control | Keep sample on ice | Prevents sample heating and potential denaturation during prolonged UV exposure thermofisher.com. |

Strategies for Disulfide Bond Reduction and Release of Cross-linked Species

A key feature of this compound is its spacer arm containing a disulfide bond, which allows for the cleavage of the cross-link. This enables the separation and identification of the cross-linked proteins. The reduction of the disulfide bond is typically achieved using thiol-based reducing agents or phosphine-based reagents.

Dithiothreitol (B142953) (DTT): DTT is a widely used reducing agent for cleaving disulfide bonds nih.gov. A common protocol involves incubating the cross-linked sample with 10-50 mM DTT at 37°C for 30 minutes interchim.frthermofisher.com.

2-Mercaptoethanol (BME): BME is another common thiol-containing reducing agent. It is often included in sample loading buffers for SDS-PAGE (e.g., 5% BME) and heated to 100°C for 5 minutes to ensure complete reduction of disulfide bonds before electrophoresis interchim.frthermofisher.com.

Tris(2-carboxyethyl)phosphine (B1197953) (TCEP): TCEP is an odorless, thiol-free reducing agent that is more stable and effective than DTT over a broader pH range biosyn.compsu.edu. It can rapidly reduce disulfides, often in less than 5 minutes at room temperature, at concentrations typically between 5 and 50 mM psu.edu. A significant advantage of TCEP is that, because it lacks a thiol group, it does not need to be removed before subsequent reactions with sulfhydryl-reactive compounds (e.g., maleimides) psu.eduthermofisher.com.

| Reducing Agent | Typical Concentration | Typical Conditions | Key Advantages/Disadvantages |

|---|---|---|---|

| Dithiothreitol (DTT) | 10 - 50 mM | 30 min at 37°C | Advantage: Widely used and effective. Disadvantage: Thiol-containing, must be removed before sulfhydryl-reactive chemistry thermofisher.comthermofisher.com. |

| 2-Mercaptoethanol (BME) | ~5% (v/v) | 5 min at 100°C (in SDS-PAGE buffer) | Advantage: Common component of electrophoresis sample buffers. Disadvantage: Strong odor; thiol-containing thermofisher.com. |

| Tris(2-carboxyethyl)phosphine (TCEP) | 5 - 50 mM | < 5 min at Room Temp | Advantage: Thiol-free, stable, odorless, effective over a wide pH range. No removal needed for subsequent maleimide (B117702) reactions psu.eduthermofisher.com. |

Methodologies for Purification and Isolation of Cross-linked Products

Following the cross-linking reaction, the sample contains a complex mixture of un-cross-linked monomers, singly-modified proteins, and various cross-linked species. A multi-step purification strategy is typically required to isolate the products of interest for analysis, most commonly by mass spectrometry.

Initial Separation: The first step often involves separating the cross-linked complexes from non-cross-linked proteins. Size-Exclusion Chromatography (SEC) is a common method used for this purpose, as it separates molecules based on their hydrodynamic radius. Cross-linked complexes, being larger, will elute earlier than their monomeric counterparts researchgate.net.

Affinity Purification: If a version of the cross-linker containing an affinity tag (e.g., biotin) is used, affinity purification becomes a highly effective strategy. For example, biotinylated cross-linked peptides can be selectively captured from a complex mixture using avidin (B1170675) or streptavidin-conjugated beads researchgate.net. The bound peptides can then be eluted, often by cleaving the disulfide bond of the cross-linker nih.gov.

Chromatographic Separation of Peptides: For analysis by mass spectrometry, proteins are typically digested into smaller peptides using an enzyme like trypsin nih.govnih.gov. The resulting complex peptide mixture is then separated using high-resolution techniques. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method, separating peptides based on their hydrophobicity before they are introduced into the mass spectrometer nih.gov.

This systematic approach, combining initial bulk separation with high-resolution chromatography, is essential for reducing sample complexity and enabling the successful identification of cross-linked peptides.

Future Prospects and Emerging Frontiers in Sulfo Sadp Research

Development of Next-Generation Sulfo-SADP Derivatives with Enhanced Properties

Future research will focus on developing next-generation this compound derivatives designed with enhanced properties to overcome current limitations and expand their applicability. This includes the synthesis of cross-linkers with improved reaction kinetics, greater specificity for particular amino acid residues or functional groups, and tunable spacer arm lengths to probe varying distances between interacting molecules korambiotech.comthermofisher.com. For instance, while this compound features a spacer arm of 13.9 Å and reacts with primary amines gbiosciences.com, future derivatives might incorporate alternative reactive groups or cleavable linkers that are responsive to different stimuli, such as specific enzymes or pH changes, allowing for more controlled and reversible cross-linking events. Advances in cross-linker chemistry, such as the development of thioimidoester cross-linkers for improved yield and specificity, or aldehyde cross-linkers for stable linkages, could inspire new this compound variations nih.gov. The ongoing development of photo-cross-linkers, like sulfosuccinimidyl 4,4′-azipentanoate (sulfo-SDA), highlights the potential for new azido-based compounds with optimized photoactivation wavelengths and improved yields for quantitative analyses rappsilberlab.org.

Integration into High-Throughput Screening Platforms for Novel Drug Target Identification

The integration of this compound-based cross-linking into high-throughput screening (HTS) platforms represents a significant emerging frontier for novel drug target identification. HTS is a powerful tool in drug discovery, enabling the rapid testing of vast chemical libraries against specific biological targets bmglabtech.comlabmanager.comdrugtargetreview.com. This compound's ability to covalently link interacting biomolecules makes it an ideal candidate for identifying transient or weak protein-protein interactions that might be missed by conventional HTS methods. For example, this compound functionalized poly-lysine fluorescent nanoparticles have been successfully used to visualize the targets of natural products, demonstrating its utility in a screening context researchgate.net. Future efforts will involve developing automated workflows that combine this compound cross-linking with mass spectrometry (CXMS) or other detection methods, allowing for the rapid identification of protein interaction partners or drug-target engagements on a large scale. This integration could facilitate the discovery of new therapeutic targets and lead compounds by providing a more comprehensive view of molecular interactions within complex biological samples japsonline.com.

Deeper Structural Elucidation of Transient and Dynamic Biological Complexes

Chemical cross-linking, particularly with reagents like this compound, is crucial for elucidating the structure of transient and dynamic biological complexes that are challenging to characterize using traditional structural biology techniques such as X-ray crystallography or cryo-electron microscopy nih.govrappsilberlab.org. This compound's photoreactive azide (B81097) group allows for the capture of interactions that occur only briefly or are highly conformational korambiotech.comgbiosciences.com. Future research will leverage this compound in conjunction with advanced mass spectrometry techniques (e.g., quantitative cross-linking mass spectrometry, QCLMS) to provide medium-resolution structural information on protein assemblies and conformational changes nih.govrappsilberlab.org. This approach can reveal amino acid residues in spatial proximity, guiding de novo structure prediction and protein interface mapping nih.gov. The ability to quantify cross-link abundances in response to environmental changes, as demonstrated with related photo-cross-linkers, will enable researchers to map dynamic shifts in protein structures and interactions under various physiological conditions rappsilberlab.org. This will be particularly valuable for understanding the functional mechanisms of highly flexible or transiently interacting macromolecular machines.

Advanced Methodologies for Quantitative Analysis of Cross-linking Efficiency and Specificity

Developing advanced methodologies for the quantitative analysis of this compound cross-linking efficiency and specificity is critical for its broader application and interpretation of results. Current practices involve optimizing reaction conditions such as pH, temperature, and cross-linker concentration to control the cross-linking process thermofisher.com. Future advancements will focus on more precise quantitative approaches, such as integrating this compound cross-linking with data-independent acquisition (DIA) mass spectrometry, as seen with photo-DIA-QCLMS rappsilberlab.org. This allows for the quantification of cross-linked peptides and the monitoring of changes in cross-link abundances, providing insights into protein conformational dynamics and interaction strengths rappsilberlab.org.

Example of Quantitative Data from Related Cross-linking Studies:

| Protein | Quantifiable Unique Residue Pairs (URP) Across Triplicates |

| HSA | 93% rappsilberlab.org |

| Cytochrome C | 95% rappsilberlab.org |

These quantitative methods will enable researchers to not only identify cross-links but also to measure their relative abundance, providing a deeper understanding of the stoichiometry and stability of protein complexes. Furthermore, efforts will be directed towards improving the specificity of cross-linking by developing strategies to minimize non-specific reactions and to differentiate between physiologically relevant interactions and random proximity events, potentially through the use of shorter spacer arms for in vivo applications or advanced computational filtering of mass spectrometry data thermofisher.com.

Q & A

Q. What validation steps are critical when this compound shows off-target effects in high-throughput screens?

- Methodological Answer :

- Primary Screen : Use a 10-point dilution series (1 nM–100 µM) to assess dose dependency.

- Counter-Screen : Test against related enzymes (e.g., kinases vs. phosphatases) to rule out promiscuity.

- Cellular Context : Compare effects in wild-type vs. CRISPR-edited cells to confirm target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.